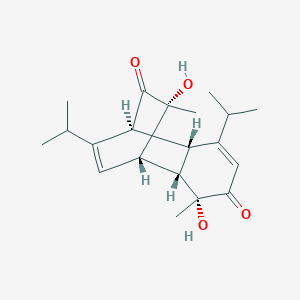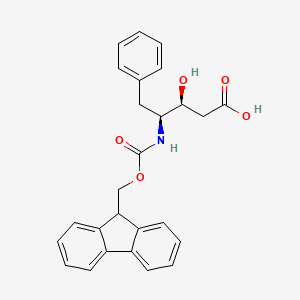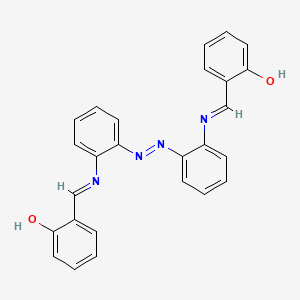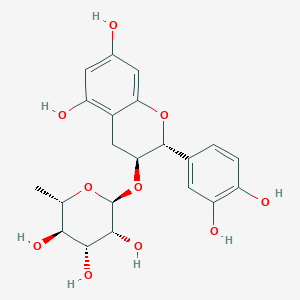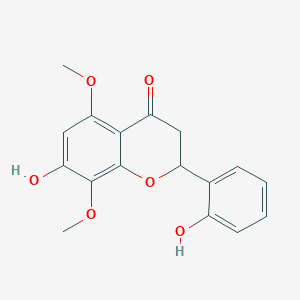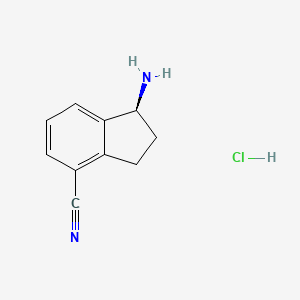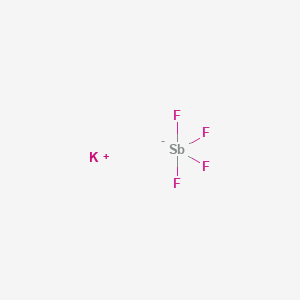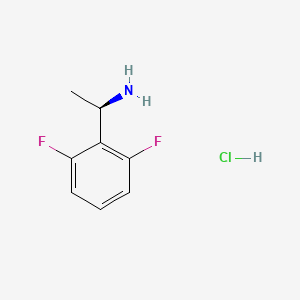
2-PROPANE-D7-THIOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propane-d7-thiol is a deuterated analog of 2-propanethiol, a compound characterized by the presence of a thiol group (-SH) attached to a propane backbone. The deuterium atoms replace the hydrogen atoms in the propane structure, making it useful in various research applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Propane-d7-thiol can be synthesized through several methods, including:
Isothiouronium Salts: This method involves the reaction of isothiouronium salts with deuterated alkyl halides under basic conditions to yield the desired thiol compound.
Catalytic Preparation Using Hydrogen Sulfide: Deuterated propane can be reacted with hydrogen sulfide in the presence of a catalyst to produce this compound.
Thiolacetic Acid/Thioacetates: Deuterated propane can be reacted with thiolacetic acid or thioacetates, followed by hydrolysis to yield the thiol.
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated precursors and specialized catalytic processes to ensure high purity and yield. The exact methods may vary depending on the scale and specific requirements of the production process.
Analyse Chemischer Reaktionen
2-Propane-d7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol and tris(2-carboxyethyl)phosphine are typical reducing agents.
Nucleophiles: Thiol groups can act as nucleophiles in substitution reactions, often requiring basic conditions to deprotonate the thiol.
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfonic Acids: Formed through further oxidation of disulfides.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Propane-d7-thiol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Propane-d7-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form covalent bonds with electrophiles, undergo oxidation-reduction reactions, and act as a nucleophile in substitution reactions . These properties make it a versatile compound in both chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Propane-d7-thiol can be compared with other thiol compounds such as:
2-Propanethiol: The non-deuterated analog, which has similar chemical properties but lacks the isotopic labeling.
Ethanethiol: A smaller thiol compound with different reactivity due to its shorter carbon chain.
Butanethiol: A larger thiol compound with increased hydrophobicity and different reactivity patterns.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in studies requiring isotopic differentiation. This property allows for detailed mechanistic studies and tracing experiments that are not possible with non-deuterated analogs .
Eigenschaften
CAS-Nummer |
1219803-56-1 |
|---|---|
Molekularformel |
C3HD7S |
Molekulargewicht |
83.2 |
Synonyme |
2-PROPANE-D7-THIOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


